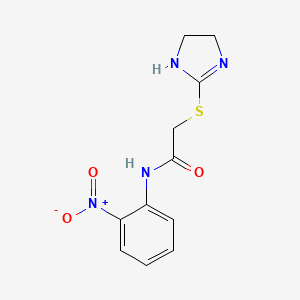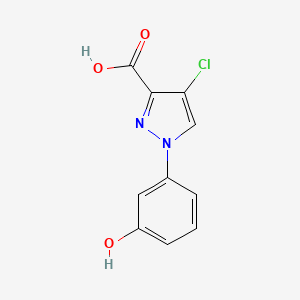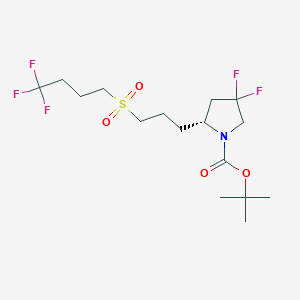
tert-Butyl (R)-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, multiple fluorine atoms, and a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Attachment of the sulfonyl group: This can be done using sulfonyl chlorides in the presence of a base.
tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the fluorinated groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce de-fluorinated or de-sulfonylated compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorine atoms can form strong hydrogen bonds, while the sulfonyl group can participate in various chemical interactions. These properties enable the compound to modulate biological pathways and chemical reactions effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl ®-4,4-difluoro-2-(3-(butylsulfonyl)propyl)pyrrolidine-1-carboxylate: Similar structure but without the trifluorobutyl group.
tert-Butyl ®-4,4-difluoro-2-(3-(methylsulfonyl)propyl)pyrrolidine-1-carboxylate: Similar structure with a methylsulfonyl group instead of trifluorobutyl.
Uniqueness
The presence of the trifluorobutyl group in tert-Butyl ®-4,4-difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H26F5NO4S |
|---|---|
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H26F5NO4S/c1-14(2,3)26-13(23)22-11-15(17,18)10-12(22)6-4-8-27(24,25)9-5-7-16(19,20)21/h12H,4-11H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
VLYSOMBMGJQRQU-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)




![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)
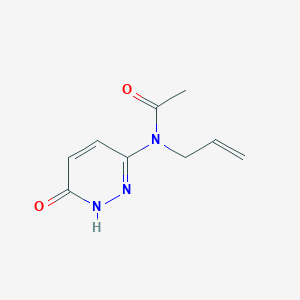
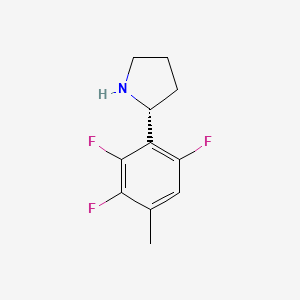
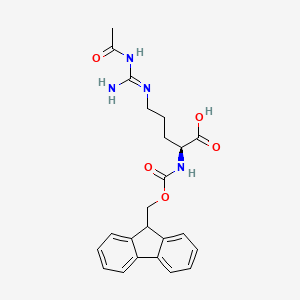

![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
